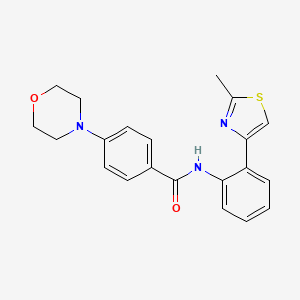

N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide

Description

Properties

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-15-22-20(14-27-15)18-4-2-3-5-19(18)23-21(25)16-6-8-17(9-7-16)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHAEWPRIBCHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.

Coupling with Phenyl Group: The thiazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

Introduction of the Morpholine Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogen additions.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Case Study: Anticancer Activity Evaluation

A study synthesized a novel class of thiazole derivatives and evaluated their anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines. The evaluation methods included MTT assays and caspase-3 activation assays, indicating that certain derivatives exhibited significant anticancer activity by promoting apoptosis in cancer cells .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 6f | A549 | 5.0 | Apoptosis Induction |

| 6g | C6 | 7.2 | Apoptosis Induction |

Acetylcholinesterase Inhibition

Research indicates that compounds with a thiazole moiety can exhibit acetylcholinesterase inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Study: Inhibition Studies

In a study involving the synthesis of thiazole-based compounds, one compound demonstrated an IC50 value of 2.7 µM against acetylcholinesterase, suggesting a promising avenue for treating Alzheimer's disease .

| Compound | IC50 Value (µM) | Application |

|---|---|---|

| 3i | 2.7 | Alzheimer's Disease |

Targeting Kinases

N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide has been identified as a potential inhibitor of various kinases, including Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). Kinase inhibitors are pivotal in treating diseases such as cancer and autoimmune disorders.

Case Study: Kinase Inhibition Efficacy

A patent describes the synthesis of compounds capable of inhibiting SYK and LRRK2, highlighting their applications in treating inflammatory diseases and cancers . The efficacy of these compounds was evaluated through various biological assays.

| Kinase Target | Disease Application | Inhibitory Effect |

|---|---|---|

| SYK | Autoimmune Diseases | Significant |

| LRRK2 | Parkinson's Disease | Moderate |

Mechanism of Action

The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide involves its interaction with cellular targets to induce apoptosis. The compound is believed to inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and programmed cell death. Molecular targets include kinases and other regulatory proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(4-(2-methylthiazol-4-yl)phenyl)acetamide

- N-(4-(4-bromophenyl)thiazol-2-yl)benzenesulfonamide

- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid

Uniqueness

N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide is unique due to its specific structural features, such as the presence of both a thiazole ring and a morpholine group. These features contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity, particularly in the context of cancer treatment and enzyme modulation. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological effects, mechanisms of action, and potential clinical implications.

Research indicates that this compound exerts its effects primarily through the following mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, it has been linked to the inhibition of Src/Abl kinases, which are critical in various cancers .

- Modulation of Receptor Activity : It acts as an inhibitor of the 5-hydroxytryptamine receptor 1D (5-HTR1D), which is implicated in cancer progression. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various tumor cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line/Model | Activity | IC50 (μM) |

|---|---|---|---|

| In vitro study | K562 (Chronic Myelogenous Leukemia) | Complete tumor regression | Not specified |

| Kinase inhibition assay | Various cancer cell lines | Src/Abl kinase inhibition | Not specified |

| Receptor activity assay | Cancer xenograft models | Inhibition of 5-HTR1D | Not specified |

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

- Case Study 1 : A study on chronic myelogenous leukemia (CML) demonstrated that administration of this compound resulted in complete tumor regression in K562 xenograft models. The compound was well-tolerated with low toxicity levels at multiple doses, indicating its potential for clinical application in hematological malignancies .

- Case Study 2 : In a comparative study on various thiazole-derived compounds, this compound exhibited superior antiproliferative effects compared to other derivatives, emphasizing its unique structural advantages .

Q & A

Q. What are the key synthetic routes for N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Coupling the thiazole intermediate with 4-morpholinobenzamide using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Optimization : Yield improvements require precise control of temperature (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts (e.g., Pd(PPh₃)₄). Purity is validated via HPLC (>95%) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., morpholine protons at δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 423.15) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving challenges like twinning or low-resolution data .

Q. How is the compound initially screened for biological activity?

- In vitro assays : Cytotoxicity evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are compared to controls like doxorubicin .

- Enzyme inhibition : Kinase inhibition profiles (e.g., LRRK2) assessed using fluorescence-based assays .

Advanced Research Questions

Q. What methodologies elucidate the compound’s mechanism of action in kinase inhibition?

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to kinase ATP pockets. Key interactions include hydrogen bonding with morpholine oxygen .

- In vivo Models : Plant embryogenesis studies (e.g., microspore cultures) validate kinase inhibition efficacy, measured by embryogenesis rates .

- Pathway Analysis : Western blotting detects downstream phosphorylation changes (e.g., MAPK/ERK pathways) .

Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

- Substituent Variation : Analog synthesis (e.g., replacing 2-methylthiazol-4-yl with quinoxaline) followed by cytotoxicity screening (Table 1) .

| Substituent | IC₅₀ (μM) HeLa | Selectivity Index (vs. Normal Cells) |

|---|---|---|

| 2-Methylthiazol-4-yl | 1.2 | 8.5 |

| Quinoxalin-2-yl | 3.8 | 2.1 |

| Imidazo[2,1-b]thiazol-6-yl | 0.9 | 10.3 |

- Pharmacophore Modeling : QSAR tools (e.g., CoMFA) identify critical hydrophobic/electronic features .

Q. How should researchers address contradictions in solubility versus bioactivity data?

- Orthogonal Assays : Compare solubility (via shake-flask method) in PBS vs. DMSO with parallel bioactivity tests to isolate solvent effects .

- Formulation Adjustments : Use cyclodextrin-based carriers to enhance aqueous solubility without compromising activity .

Q. What strategies ensure compound stability during long-term storage?

- Storage Conditions : -20°C in amber vials under argon to prevent oxidation.

- Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., sulfoxide formation) .

Key Methodological Considerations

- Crystallographic Refinement : SHELXL resolves twinning by pseudo-merohedral methods, with R-factors < 0.05 for high-quality datasets .

- Data Validation : Use the IUCr’s checkCIF tool to validate crystallographic parameters .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests for SAR comparisons (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.